5,6-Dimethylpyrazine-2,3-dicarboxylic acid

Descripción general

Descripción

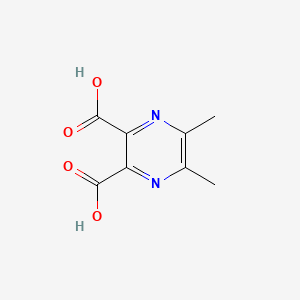

5,6-Dimethylpyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound with a pyrazine ring substituted with two methyl groups and two carboxylic acid groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrazine-2,3-dicarboxylic acid typically involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. One efficient method includes the use of selenium dioxide and silver nitrate as oxidizing agents. The reaction is carried out in a solvent such as 1,4-dioxane under reflux conditions for several days. The resulting product is then purified through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethylpyrazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Applications in Coordination Chemistry

DMPDA serves as an effective ligand for metal ions, facilitating the formation of metal-organic frameworks (MOFs) and coordination complexes. The two carboxyl groups allow for selective binding with metal centers, leading to the development of novel materials with specific properties:

- Metal Complex Formation : DMPDA has been utilized in synthesizing complexes with transition metals such as cobalt and nickel. For example, a Co36 cluster has been reported using a similar pyrazine-2,3-dicarboxylic acid ligand .

- Supramolecular Assemblies : The compound's ability to form hydrogen bonds enables it to participate in supramolecular assemblies, which are essential for creating advanced materials with tailored functionalities .

Applications in Materials Science

The unique structural characteristics of DMPDA allow it to be employed in various materials science applications:

- Nanomaterials : DMPDA can be used as a building block for nanomaterials due to its capacity to form stable interactions with other molecules. This has implications for developing nanoscale devices and sensors.

- Polymer Chemistry : The compound can act as a cross-linking agent in polymer matrices, enhancing mechanical properties and thermal stability. Its incorporation into polymer blends can lead to improved performance characteristics.

Biological Interactions

While DMPDA is primarily utilized in synthetic applications, its interactions with biological molecules are also of interest:

- Protein Interaction Studies : Research has indicated that compounds similar to DMPDA can interact with proteins and nucleic acids, making them potential candidates for studying biochemical pathways and enzyme mechanisms.

- Potential Therapeutic Applications : Although not directly used in therapeutic contexts, understanding the interaction mechanisms of DMPDA may pave the way for future drug development strategies targeting specific biomolecular interactions.

Case Study 1: Metal-Organic Frameworks

A study demonstrated the synthesis of a cobalt complex using DMPDA as a ligand. The resulting MOF exhibited enhanced catalytic properties for specific organic reactions, showcasing the compound's utility in catalysis.

Case Study 2: Supramolecular Chemistry

Research on DMPDA's supramolecular properties revealed its ability to form stable complexes with various small organic molecules. This property was exploited to create self-assembled structures that could be used in drug delivery systems.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethylpyrazine-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or interact with DNA, thereby influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Similar in structure but with different substitution patterns.

2,5-Dimethylpyrazine: Lacks the carboxylic acid groups, leading to different chemical properties and applications.

Tetramethylpyrazine: Contains four methyl groups and is used in different contexts compared to 5,6-Dimethylpyrazine-2,3-dicarboxylic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Actividad Biológica

5,6-Dimethylpyrazine-2,3-dicarboxylic acid (DMDA) is a compound of significant interest in various biological and chemical research fields. Its unique structure and properties have led to investigations into its biological activities, including its potential roles in microbial metabolism, pharmacological effects, and interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two carboxylic acid groups attached to a pyrazine ring. This structural configuration allows for various interactions with biological molecules, making it a candidate for studies in drug design and microbial degradation.

Microbial Metabolism

Research has shown that DMDA can serve as a nitrogen source for certain bacterial strains, notably Pseudomonas species. For instance, strain DM-11 can utilize DMDA as a sole nitrogen source while degrading it through specific metabolic pathways. The degradation process involves the initial formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM), which is subsequently metabolized into other compounds under aerobic conditions. This indicates that DMDA may play a role in bioremediation efforts where pyrazine compounds are pollutants in the environment .

Table 1: Microbial Strains Capable of Degrading DMDA

| Microbial Strain | Metabolite Produced | Growth Conditions |

|---|---|---|

| Pseudomonas putida | 5-Methylpyrazinecarboxylic acid | Aerobic conditions |

| Alcaligenes eutrophus | Hydroxypyrazine derivatives | Aerobic conditions |

| Ralstonia/Burkholderia | 3-Hydroxypyrazine derivatives | Aerobic conditions |

Pharmacological Activity

The pharmacological potential of DMDA has also been explored. In studies involving G protein-coupled receptors (GPCRs), DMDA and its derivatives exhibited varying degrees of activity. Notably, compounds structurally related to DMDA demonstrated significant agonistic effects on specific receptors such as OR5K1, with effective concentrations (EC50) ranging from 10.29 μM to 14.85 μM depending on the structural modifications made to the pyrazine moiety .

Case Study: OR5K1 Activation

A recent study investigated the binding affinity of DMDA analogs to the OR5K1 receptor. The results indicated that structural modifications significantly influenced receptor activation. For example, the presence of aliphatic chains on the pyrazine structure enhanced binding affinity and receptor activation compared to simpler structures .

Toxicology and Safety Profile

While the biological activities of DMDA are promising, understanding its safety profile is crucial. Toxicological assessments have indicated low toxicity levels in preliminary studies; however, comprehensive toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic applications.

Propiedades

IUPAC Name |

5,6-dimethylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-4(2)10-6(8(13)14)5(9-3)7(11)12/h1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHPKLRUCVRKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266519 | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-52-5 | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41110-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.